4-ethylhexan-1-amine
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Overview
Description
4-Ethylhexan-1-amine is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . It is classified as a primary amine, meaning it has one alkyl (or aryl) group on the nitrogen atom . It is mainly used as an intermediate in the production of pesticides, dyes, pigments, surfactants, and insecticides .
Synthesis Analysis
Primary amines like this compound can be synthesized through reductive amination. This process involves the reaction of an aldehyde or a ketone with ammonia or a primary amine in the presence of hydrogen and a metal catalyst . Another method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .Molecular Structure Analysis
The molecular formula of this compound is C8H19N . The structure of amines is similar to that of ammonia, with the nitrogen atom capable of bonding up to three hydrogens . In this compound, one of these hydrogens is replaced by an ethylhexyl group .Chemical Reactions Analysis
Amines can act as bases in aqueous solutions by donating its lone pair of electrons to a proton and form a dative bond . They can also undergo nucleophilic substitution reactions with halogenoalkanes .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a melting point of -76°C and a boiling point of 169.2°C . Its relative density is 0.7894 (20/20°C), and it has a refractive index of 1.4300 . It is soluble in ethanol and ether, and slightly soluble in water (25.3% at 20°C) .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis of 4-ethylhexan-1-amine can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "1-bromohexane", "ethylamine", "sodium hydroxide", "sodium chloride", "sodium nitrite", "hydrochloric acid", "sodium bisulfite" ], "Reaction": [ "Step 1: 1-bromohexane is reacted with sodium hydroxide to form 4-ethylhexanol.", "Step 2: 4-ethylhexanol is reacted with hydrochloric acid to form 4-ethylhexyl chloride.", "Step 3: 4-ethylhexyl chloride is reacted with sodium nitrite and hydrochloric acid to form 4-ethylhexyl nitrite.", "Step 4: 4-ethylhexyl nitrite is hydrolyzed with sodium bisulfite to form 4-ethylhexan-1-amine." ] } | |
CAS RN |
1000510-56-4 |
Molecular Formula |
C8H19N |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
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